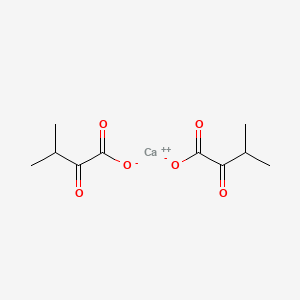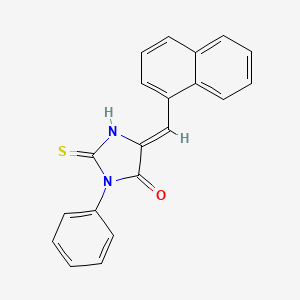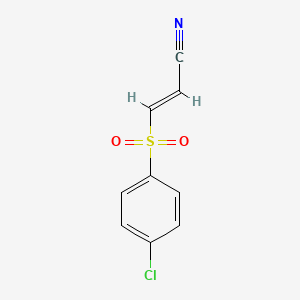![molecular formula C7H4Cl2N2O B1311169 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-29-6](/img/structure/B1311169.png)
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
概要
説明
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a pharmaceutical intermediate . It has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT), which has recently been used to treat specific disorders .
Synthesis Analysis
The synthesis of substituted imidazoles, such as 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Molecular Structure Analysis
The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .
Chemical Reactions Analysis
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT). These complexes have shown significant potency under photo irradiation in both normoxia and hypoxia conditions .
Physical And Chemical Properties Analysis
The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .
科学的研究の応用
Phototoxicity in Cancer Treatment
- Summary of the Application: This compound has been used in the synthesis of phototoxic complexes for the treatment of triple-negative breast cancer (TNBC). These complexes play a crucial role in photo-activated chemotherapy (PACT), which has recently been used to treat specific disorders .
- Methods of Application or Experimental Procedures: The compound is used in the formation of Ir(III)-PTA complexes, which are then applied to MDA-MB-231 TNBC cells. The complex DDIRP ([CpIr III (DD)PTA]·2Cl) exhibited better phototoxicity compared to the non-PTA complex [CpIr III (DD)Cl]·Cl (DDIR) against TNBC cells because of the high GSH resistance power of the complex DDIRP .
- Results or Outcomes: The complex DDIRP exhibited better phototoxicity (IC 50 ∼ 2.80 ± 0.52 μM) compared to the non-PTA complex against TNBC cells. The significant potency of the complex DDIRP under photo irradiation in both normoxia and hypoxia conditions can be attributed to selective transportation, high cellular permeability and uptake towards the nucleus, GSH depletion by GSH–GSSG conversion, the ability of strong DNA binding including intercalation, and oxidative stress .
However, it’s worth noting that imidazoles, the class of compounds to which “5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one” belongs, are key components to functional molecules used in a variety of everyday applications . They have been highlighted in recent advances in the regiocontrolled synthesis of substituted imidazoles .
Safety And Hazards
将来の方向性
The use of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one in the synthesis of metal complexes for photo-activated chemotherapy (PACT) is a promising area of research. The ability of ROS generation under hypoxic conditions delivers this complex as a hypoxia-efficient selective metallodrug for the treatment of TNBC .
特性
IUPAC Name |
5,6-dichloro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBYAESCKCDTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432532 | |
| Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
2033-29-6 | |
| Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)




![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)




![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)